2-Methyl-5-(piperidin-2-yl)phenol
CAS No.:
Cat. No.: VC17392702
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 2-methyl-5-piperidin-2-ylphenol |
| Standard InChI | InChI=1S/C12H17NO/c1-9-5-6-10(8-12(9)14)11-4-2-3-7-13-11/h5-6,8,11,13-14H,2-4,7H2,1H3 |
| Standard InChI Key | ANPKKKKGUCVAJR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2CCCCN2)O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 2-methyl-5-(piperidin-2-yl)phenol, reflects its hybrid aromatic-heterocyclic architecture. The phenol ring features a hydroxyl group (-OH) at the 1-position, a methyl group (-CH₃) at the 2-position, and a piperidine ring fused at the 5-position. Piperidine, a six-membered amine heterocycle, introduces basicity (pKa ~11) due to its lone electron pair on the nitrogen atom .
Table 1: Key Structural Descriptors
The stereochemistry of the piperidine ring (chair vs. boat conformation) may influence molecular interactions, though specific data for this compound remain unpublished .
Synthetic Pathways
While no direct synthesis protocol for 2-methyl-5-(piperidin-2-yl)phenol is documented, analogous methods for piperidine-phenol hybrids suggest plausible routes:
Bromination and Coupling
A strategy adapted from CN104592198A involves:
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Bromination: Introducing bromine at the 5-position of 2-methylphenol using N-bromosuccinimide (NBS) under radical conditions.
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Piperidine Coupling: Utilizing a Buchwald-Hartwig amination to replace bromine with a piperidine group, catalyzed by palladium(II) acetate and Xantphos.
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Deprotection: Removing protective groups (if used) under acidic or reductive conditions.
Reaction yields for similar steps range from 45% to 68%, depending on solvent polarity and catalyst loading .
Alternative Route: Reductive Amination
Condensation of 5-amino-2-methylphenol with glutaraldehyde via Schiff base formation, followed by cyclization and reduction, could yield the piperidine ring. This method is less efficient (~30% yield) but avoids transition-metal catalysts .
Physicochemical Properties
Predicted properties, derived from structurally related compounds , include:
Table 2: Predicted Physicochemical Profile
The moderate logP value suggests balanced hydrophobicity, favoring membrane permeability but requiring formulation optimization for oral bioavailability .
Biological Activity and Mechanism
Although no direct pharmacological data exist for 2-methyl-5-(piperidin-2-yl)phenol, its structural resemblance to opioid receptor antagonists provides mechanistic insights:
Opioid Receptor Interactions
trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines (e.g., 2a, 2b) demonstrate potent μ-opioid receptor antagonism (IC₅₀ = 12 nM) . The phenolic -OH and piperidine nitrogen are critical for binding to receptor subpockets. Methyl groups at the 2-position (as in the target compound) may sterically hinder agonist activity, favoring antagonist profiles .
Selectivity and Potency
Removal of methyl substituents in related compounds reduces antagonist potency by 3- to 5-fold . This suggests that the 2-methyl group in 2-methyl-5-(piperidin-2-yl)phenol could enhance receptor affinity through hydrophobic interactions.
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